(R)-Pyrrolidin-3-ylmethanol

Description

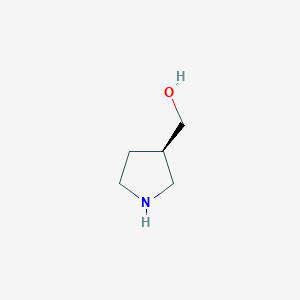

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUIIJRVXKSJU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428659 | |

| Record name | (R)-PYRROLIDIN-3-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110013-18-8 | |

| Record name | (R)-PYRROLIDIN-3-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R]-3-Pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (R)-Pyrrolidin-3-ylmethanol, a pivotal chiral building block in pharmaceutical development. We will delve into its unique structural characteristics, stereochemistry, and physicochemical properties. The narrative will explore its reactivity, key synthetic methodologies, and critical applications in the synthesis of bioactive molecules, supported by detailed experimental protocols and logical diagrams. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

Introduction: The Significance of Chiral Scaffolds in Pharmacology

In the landscape of modern drug discovery, chirality is a paramount consideration. Biological systems, being inherently chiral, often exhibit stereoselectivity when interacting with drug molecules.[1] This means that enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the use of enantiomerically pure building blocks is not just a preference but a necessity mandated by regulatory bodies like the FDA to enhance efficacy and minimize off-target side effects.[1]

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs.[3][4][5][6] Its non-planar, puckered structure allows for a three-dimensional presentation of substituents, which is crucial for precise interaction with biological targets like enzymes and receptors.[3][7][8] this compound (also known as D-β-Prolinol) emerges as a particularly valuable intermediate within this class. Its bifunctional nature, possessing both a secondary amine and a primary alcohol on a stereodefined scaffold, provides two distinct points for chemical modification, making it a versatile tool for constructing complex molecular architectures.[3][9]

This guide will serve as a technical resource, exploring the fundamental chemistry and practical application of this essential chiral intermediate.

Molecular Structure and Stereochemistry

This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the C3 position with a hydroxymethyl group (-CH2OH).[9]

-

IUPAC Name: [(3R)-pyrrolidin-3-yl]methanol[13]

The key structural feature is the chiral center at the C3 position of the pyrrolidine ring. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration of this stereocenter. This specific three-dimensional arrangement is critical for its role in asymmetric synthesis, where it imparts chirality to the target molecule, profoundly influencing its biological activity.[2][9]

Caption: 2D structure of this compound with stereochemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and spectroscopic properties is essential for its effective use in synthesis, including reaction setup, monitoring, and purification.

Physicochemical Data

The properties of this compound are summarized below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | Liquid | [14] |

| Molecular Formula | C₅H₁₁NO | [9][10] |

| Molecular Weight | 101.15 g/mol | [10][15] |

| Boiling Point | 176 °C | [15] |

| Density | 0.978 g/cm³ | [15] |

| Solubility | Slightly soluble in water | [10][15] |

| Topological Polar Surface Area | 32.3 Ų | [11] |

| XLogP3-AA | -0.5 | [11] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The combined use of NMR, IR, and MS provides a comprehensive structural fingerprint.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Key expected signals include multiplets for the pyrrolidine ring protons, a distinct signal for the hydroxymethyl group, and broad signals for the amine and hydroxyl protons which can exchange with D₂O.[17][18]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, a characteristic broad absorption band is observed in the 3200-3600 cm⁻¹ region, which is indicative of O-H stretching from the alcohol. N-H stretching vibrations from the secondary amine also appear in this region.[19][20]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns, confirming the molecular weight.[16][21] For this compound, the expected monoisotopic mass is 101.084063974 Da.[11]

Synthesis and Reactivity

The utility of this compound is underpinned by its accessible synthesis and predictable reactivity, allowing for its incorporation into larger, more complex molecules.

Representative Synthetic Protocol

One common and efficient method for synthesizing 3-pyrrolidinemethanol involves the reduction of a suitable precursor like methyl 5-oxopyrrolidine-3-carboxylate.[10] This approach is valued for its high yield and straightforward execution.

Expertise & Causality: The choice of a strong reducing agent system like sodium borohydride in combination with boron trifluoride etherate is critical. This system is potent enough to reduce both the amide (lactam) and the ester functionalities of the starting material to the corresponding amine and alcohol, respectively, in a single synthetic sequence. The subsequent, milder reduction with sodium borohydride alone ensures the complete conversion of any remaining ester to the primary alcohol.[10]

Protocol: Reduction of Methyl 5-oxopyrrolidine-3-carboxylate [10]

-

Step 1: Initial Reduction. Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material).

-

Step 2: Reagent Addition. At room temperature, add sodium borohydride (NaBH₄, ~0.95 eq.) in portions.

-

Step 3: Co-reductant Addition. Slowly add boron trifluoride etherate (BF₃·OEt₂, ~2 eq.) dropwise to the suspension. Caution: This reaction is exothermic.

-

Step 4: Reflux. After the addition is complete, stir the mixture for 10 minutes at room temperature, then heat to reflux for approximately 4 hours. Monitor reaction completion via TLC or LC-MS.

-

Step 5: Quench and Extraction. Cool the reaction and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Concentrate the combined organic layers to yield an oily liquid.

-

Step 6: Final Reduction. Dissolve the crude product in ethanol. Cool the solution to ~20°C and add sodium borohydride (~0.25 eq.).

-

Step 7: Reflux and Workup. Reflux the mixture for 2 hours. After cooling, quench with water and extract with ethyl acetate. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Step 8: Purification. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 3-pyrrolidinylmethanol. Note: For the enantiomerically pure (R)-isomer, an optically active starting material or a chiral resolution step would be required.

Caption: Logical relationship of this compound to drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [22][23][24]Avoid breathing vapors or mist. [22]Wash hands thoroughly after handling. [22][24] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [23][24]Keep away from incompatible materials such as strong oxidizing agents and acids. [22] * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [22][23]If on skin, wash with plenty of water. [23]If inhaled, move the person to fresh air. [22][23]Seek immediate medical attention if symptoms persist.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. [22][24]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler in the field of medicinal chemistry. Its defined stereochemistry, bifunctional nature, and versatile reactivity provide chemists with a powerful tool for the rational design and synthesis of novel therapeutics. The successful incorporation of this scaffold into numerous clinically important drugs underscores its value and solidifies its position as a cornerstone chiral building block for the next generation of pharmaceuticals.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Davies, S. G., & Fletcher, A. M. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Mini reviews in medicinal chemistry.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- Davies, S. G., & Fletcher, A. M. (2005). Synthesis of chiral building blocks for use in drug discovery. Mini Reviews in Medicinal Chemistry, 5(11), 1011-1022.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). This compound. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- ChemicalBook. (n.d.). This compound(110013-18-8) 1H NMR spectrum. ChemicalBook.

- Fisher Scientific. (2025).

- National Center for Biotechnology Inform

- Pharmaffiliates. (n.d.). This compound.

- KISHIDA CHEMICAL CO., LTD. (2024).

- Benchchem. (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.

- Sigma-Aldrich. (2025).

- Siracusa, L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Smolecule. (2023). (S)-Pyrrolidin-3-ylmethanol hydrochloride. Smolecule.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071.

- AbacipharmTech. (n.d.). (R)-3-(Hydroxymethyl)pyrrolidine. AbacipharmTech.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Siracusa, L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071.

- Lee, K., & Park, H. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Aris, F. N., & Hamzah, N. H. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.

- Singh, R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- Aris, F. N., & Hamzah, N. H. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 110013-18-8: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 110013-18-8 [chemicalbook.com]

- 11. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-3-(Hydroxymethyl)pyrrolidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 13. D-beta-Prolinol | C5H11NO | CID 7446913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Pharmaceutical and chemical intermediates,CAS#:110013-18-8, (R)-吡咯烷-3-甲醇,this compound [en.chemfish.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 18. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 19. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 20. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. psasir.upm.edu.my [psasir.upm.edu.my]

- 22. fishersci.com [fishersci.com]

- 23. kishida.co.jp [kishida.co.jp]

- 24. sigmaaldrich.com [sigmaaldrich.com]

(R)-Pyrrolidin-3-ylmethanol CAS number 110013-18-8 specifications

An In-depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol (CAS: 110013-18-8)

Introduction: The Strategic Value of a Chiral Scaffold

In the landscape of modern drug discovery, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones upon which potent and selective therapeutic agents are constructed. This compound, identified by CAS number 110013-18-8, has emerged as a particularly valuable intermediate in this domain.[1]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in a multitude of natural products and FDA-approved drugs.[2][3] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, a critical feature for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[2][4] The "(R)" stereoconfiguration at the C3 position, combined with the primary alcohol functionality, provides two distinct points for synthetic elaboration, making this compound a versatile precursor for a diverse range of bioactive molecules, including antiviral, anticancer, and central nervous system (CNS) agents.[1][4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the critical specifications, analytical methodologies, and handling protocols necessary to effectively integrate this key intermediate into a research and development workflow.

Physicochemical and Structural Specifications

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below. These parameters are essential for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 110013-18-8 | [1] |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [5][6] |

| IUPAC Name | (3R)-pyrrolidin-3-ylmethanol | |

| Synonyms | (R)-3-Pyrrolidinemethanol, D-β-Prolinol | [1][7] |

| Appearance | Liquid | |

| Boiling Point | 176.1 °C at 760 mmHg | |

| Density | ~0.978 g/cm³ | [7] |

| Flash Point | 89.6 °C | |

| Solubility | Slightly soluble in water | [5][7] |

| SMILES | C1CNC[C@@H]1CO | [1] |

| InChI Key | QOTUIIJRVXKSJU-RXMQYKEDSA-N | [8] |

Synthetic Provenance: A Note on Manufacturing

While numerous synthetic routes exist, a common laboratory and industrial-scale synthesis provides insight into the compound's origin and potential impurity profile. One established method involves the reduction of a carboxylate precursor.[5]

A general procedure begins with methyl 5-oxo-3-pyrrolidinecarboxylate, which is reduced using a combination of sodium borohydride and boron trifluoride etherate in a solvent like tetrahydrofuran (THF).[5] This multi-step reduction transforms the keto-ester into the desired chiral hydroxymethyl pyrrolidine. Understanding the reagents used (e.g., borane complexes, solvents) is critical for anticipating potential residual impurities that must be cleared during downstream processing and verified in the final quality control assessment.

Quality Control & Analytical Protocols: A Self-Validating System

The confirmation of identity, purity, and stereochemical integrity is a non-negotiable aspect of using this compound in a regulated research environment. The following protocols represent a robust, self-validating system for quality assurance.

Logical Workflow for Quality Control

The following diagram outlines a standard workflow for the qualification of an incoming batch of this compound. This systematic approach ensures that all critical quality attributes are assessed before the material is released for use in synthesis.

Caption: A typical quality control workflow for this compound.

Spectroscopic Identity Confirmation

-

Nuclear Magnetic Resonance (¹H NMR): This is the definitive test for structural confirmation. The ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the connectivity of all hydrogen atoms.[8] Key expected signals include multiplets for the pyrrolidine ring protons and a characteristic signal for the hydroxymethyl (-CH₂OH) protons.[9] Two-dimensional techniques like COSY can be employed to confirm proton-proton coupling networks unambiguously.[4]

-

Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups. For this compound, the spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[9] Characteristic N-H stretching absorptions from the secondary amine will also be present.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₁₁NO (101.0841 g/mol ).[6] The fragmentation pattern typically shows a loss of the hydroxymethyl radical (•CH₂OH), providing further structural evidence.[4]

Chromatographic Purity (RP-HPLC)

This protocol determines the purity of the compound and quantifies any process-related impurities. The choice of a C18 stationary phase is standard for small, polar molecules.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a volatile modifier compatible with MS detection and helps to protonate the secondary amine, ensuring good peak shape.

-

-

Standard & Sample Preparation:

-

Prepare a stock solution of the this compound reference standard at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Prepare the sample to be tested at the same concentration and in the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 205 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary.[10]

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

-

System Suitability (Self-Validation):

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

This step ensures the chromatographic system is performing adequately before analyzing any samples.

-

-

Analysis & Calculation:

-

Inject the sample solution in duplicate.

-

Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 205 nm. The specification is typically ≥ 99.0%.

-

Chiral Purity (Chiral HPLC)

For a stereospecific building block, confirming the enantiomeric excess (e.e.) is arguably the most critical quality control test. The presence of the undesired (S)-enantiomer can have significant consequences for the stereochemical integrity of the final drug substance.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

n-Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

-

Rationale: Polysaccharide-based chiral stationary phases often perform best in normal-phase mode.[11] DEA is a basic modifier added to prevent peak tailing by interacting with active sites on the silica support and ensuring the amine is in its free-base form.[11]

-

-

Standard & Sample Preparation:

-

Prepare a solution of the racemic (R/S)-Pyrrolidin-3-ylmethanol standard at ~1.0 mg/mL in the mobile phase to confirm peak identification and resolution.

-

Prepare the this compound sample at the same concentration.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 205 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability (Self-Validation):

-

Inject the racemic standard. The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.5.

-

This confirms the column's ability to separate the two enantiomers.

-

-

Analysis & Calculation:

-

Inject the (R)-enantiomer sample.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak)] x 100

-

The specification is typically ≥ 99.5% e.e.

-

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its identity as a chiral synthon. The secondary amine and primary alcohol serve as versatile handles for synthetic elaboration.[4]

-

Scaffold for Privileged Structures: The pyrrolidine ring is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity.[12] Its three-dimensional structure provides an ideal framework for orienting pharmacophoric elements to maximize target engagement.[2]

-

Improving Physicochemical Properties: Incorporating the pyrrolidine motif can enhance aqueous solubility and modulate other key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, both crucial for molecular recognition.

-

Key Intermediate in API Synthesis: This building block is a documented precursor in the synthesis of numerous investigational and approved drugs. Its stereochemistry is often critical for the final compound's pharmacological activity and selectivity.[4][13]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as harmful. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[15] In case of contact, rinse the affected area thoroughly with water.[14][16]

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area.[15] It is often recommended to store at room temperature, protected from light.

Conclusion

This compound (CAS: 110013-18-8) is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry and versatile functional handles make it an invaluable building block in the synthesis of complex and stereochemically pure drug candidates. A comprehensive understanding of its properties, coupled with robust, self-validating analytical controls for identity, purity, and enantiomeric excess, is fundamental to its successful and reliable application in the rigorous environment of pharmaceutical research and development.

References

-

(Pyrrolidin-3-yl)methanol | C5H11NO. PubChem. [Link]

-

CAS No : 110013-18-8 | Product Name : this compound. Pharmaffiliates. [Link]

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Pyrrolidin-3-ylmethanol | CAS 5082-74-6. AMERICAN ELEMENTS. [Link]

-

Pyrrolidine. National Institute of Standards and Technology. [Link]

-

Pyrrolidine IR Spectrum. National Institute of Standards and Technology. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

measure pyrrolidine by HPLC. Chromatography Forum. [Link]

Sources

- 1. CAS 110013-18-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 5. This compound | 110013-18-8 [chemicalbook.com]

- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmaceutical and chemical intermediates,CAS#:110013-18-8, (R)-吡咯烷-3-甲醇,this compound [en.chemfish.com]

- 8. This compound(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 9. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 10. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kishida.co.jp [kishida.co.jp]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of (R)-Pyrrolidin-3-ylmethanol

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Pyrrolidin-3-ylmethanol (CAS: 110013-18-8), a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] The precise structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the desired pharmacological activity of downstream compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectroscopic profiles. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction to this compound

This compound is a chiral heterocyclic compound featuring a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C3 position.[1] Its molecular formula is C₅H₁₁NO, and it has a molecular weight of 101.15 g/mol .[2][3] The stereochemistry at the C3 chiral center is crucial for its application in asymmetric synthesis and its interaction with biological targets. Spectroscopic techniques are essential for confirming the structural integrity and purity of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A range of 0-10 ppm is generally adequate.

-

Number of Scans: 16 to 64 scans are usually performed to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures proper relaxation of the nuclei.

Diagram of the ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectral Interpretation

While a complete, publicly available, and fully assigned experimental ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts and multiplicities can be reliably predicted based on its structure and data from similar compounds, such as N-Boc protected pyrrolidinols.[4] The protons are numbered as shown in the molecular structure diagram.

Molecular Structure of this compound

Caption: Structure and atom numbering of this compound.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-6 (CH₂OH) | ~3.5 - 3.7 | Multiplet | 2H | |

| H-2, H-5 (CH₂-N) | ~2.8 - 3.2 | Multiplet | 4H | |

| H-3 (CH) | ~2.3 - 2.6 | Multiplet | 1H | |

| H-4 (CH₂) | ~1.6 - 2.0 | Multiplet | 2H | |

| NH, OH | Variable | Broad Singlet | 2H |

Causality of Chemical Shifts and Multiplicities:

-

H-6 (CH₂OH): These protons are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear at a relatively downfield chemical shift.

-

H-2 and H-5 (CH₂-N): These protons are adjacent to the nitrogen atom, which is also electronegative, resulting in a downfield shift compared to the other ring methylene group.

-

H-3 (CH): This methine proton is attached to the carbon bearing the hydroxymethyl group and is coupled to the adjacent methylene protons.

-

H-4 (CH₂): These protons are on the carbon furthest from the heteroatoms and are therefore the most shielded (upfield) of the ring protons.

-

NH and OH Protons: The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O, causing their signals to disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Instrumentation:

-

A high-field NMR spectrometer with a broadband probe is required.

Sample Preparation:

-

A higher concentration of the sample (20-50 mg) is often necessary due to the lower natural abundance of ¹³C.

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard, resulting in a spectrum with singlets for each unique carbon atom.

-

Spectral Width: A range of 0-80 ppm is typically sufficient for this aliphatic compound.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

¹³C NMR Spectral Interpretation

Based on the structure of this compound, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C6 (CH₂OH) | ~65 - 70 |

| C2, C5 (CH₂-N) | ~45 - 55 |

| C3 (CH) | ~40 - 45 |

| C4 (CH₂) | ~25 - 30 |

Causality of Chemical Shifts:

-

C6 (CH₂OH): The carbon attached to the hydroxyl group is the most deshielded due to the electronegativity of the oxygen atom.

-

C2 and C5 (CH₂-N): The carbons adjacent to the nitrogen atom are also deshielded.

-

C3 (CH): This methine carbon is at an intermediate chemical shift.

-

C4 (CH₂): This carbon is the most shielded (upfield) as it is furthest from the electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Neat (Liquid Film): A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid Sample): If the sample is a solid, it can be ground with KBr powder and pressed into a thin, transparent pellet.

Data Acquisition:

-

A background spectrum is first recorded (e.g., of the empty sample compartment or a pure KBr pellet).

-

The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its alcohol and secondary amine functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3200 - 3600 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| ~3300 - 3500 | N-H stretch | Secondary Amine | Medium |

| ~2850 - 2960 | C-H stretch | Alkane (CH₂, CH) | Strong |

| ~1450 - 1470 | C-H bend | Alkane (CH₂) | Medium |

| ~1000 - 1260 | C-O stretch | Alcohol | Strong |

| ~1000 - 1250 | C-N stretch | Amine | Medium |

Causality of Key Absorptions:

-

O-H Stretch: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[5][6]

-

N-H Stretch: The secondary amine N-H stretch typically appears in the same region as the O-H stretch and may be convoluted with it.

-

C-H Stretch: The strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

-

C-O and C-N Stretches: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and provide further evidence for the presence of the alcohol and amine functionalities.

Conclusion

References

-

ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-Pyrrolidin-3-ylmethanol

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures, dictating the stereochemical outcome of a reaction and, consequently, the biological activity or material properties of the final product. Among these crucial synthons, (R)-pyrrolidin-3-ylmethanol has emerged as a versatile and highly valuable scaffold. Its unique combination of a stereodefined pyrrolidine ring, a primary hydroxyl group, and a secondary amine provides a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its synthesis to its multifaceted applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction to a Privileged Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast number of natural products and synthetic drugs, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1][2] This conformational constraint is critical for achieving high selectivity and potency when interacting with biological targets.[1] this compound, with its defined (R)-stereochemistry at the C3 position, provides a reliable chiral pool starting material, ensuring the transfer of this specific chirality to the target molecule.[3] The presence of both a nucleophilic secondary amine and a primary hydroxyl group opens avenues for orthogonal functionalization, making it a powerful tool in combinatorial chemistry and lead optimization.[4]

Enantioselective Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for its widespread application. While several synthetic routes have been developed, a common and effective method involves the asymmetric reduction of a suitable precursor. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step reduction process starting from methyl 5-oxopyrrolidine-3-carboxylate.

Step 1: Reduction of the Lactam and Ester

-

Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (2 kg) in tetrahydrofuran (20 L) in a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

-

At room temperature, add sodium borohydride (1.9 kg) portion-wise to the stirred solution.

-

Slowly add boron trifluoride etherate solution (3.9 kg) via the dropping funnel, maintaining the temperature of the reaction mixture.

-

After the addition is complete, stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a light yellow oily liquid.

Step 2: Final Reduction to the Amino Alcohol

-

Dissolve the oily liquid from the previous step in ethanol.

-

Cool the solution to 20°C and add sodium borohydride (500 g).

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]

This process provides the target compound in good yield and high enantiomeric purity.[5]

Key Transformations and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its secondary amine and primary hydroxyl groups. Strategic protection and activation allow for selective functionalization at either position.

N-Functionalization: Expanding the Core Structure

The secondary amine of the pyrrolidine ring is a key handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental for tuning the molecule's properties, such as basicity, polarity, and steric bulk, which can significantly influence its biological activity.[4]

N-Alkylation: This reaction is commonly achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to avoid side reactions, such as quaternization.[6] A general procedure is provided below.

Experimental Protocol: N-Alkylation of this compound

-

Dissolve this compound (1.0 mmol) and a suitable base (e.g., potassium carbonate, 1.5 mmol) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, 10 mL).

-

Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Logical Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

N-Acylation: The reaction with acyl chlorides or anhydrides readily forms amides, introducing another point of diversity.

O-Functionalization: Modifying the Hydroxyl Group

The primary hydroxyl group can be selectively functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.[4] Protection of the more nucleophilic secondary amine, typically as a carbamate (e.g., Boc), is often necessary before modifying the hydroxyl group.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound as a chiral building block is demonstrated in its application in the synthesis of complex and biologically active molecules, particularly pharmaceuticals.

Case Study: Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Derivatives of chiral pyrrolidines are investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[7] The inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes.[7] The stereochemistry of the pyrrolidine ring is crucial for effective binding to the enzyme's active site.

Role in the Development of Janus Kinase (JAK) Inhibitors

While not a direct precursor in the most common synthetic routes for the JAK inhibitor Tofacitinib, the synthesis of this drug heavily relies on stereocontrolled piperidine intermediates.[3][5] The principles of asymmetric synthesis and the use of chiral building blocks, exemplified by this compound, are central to accessing such complex chiral structures. The synthesis of Tofacitinib often involves the resolution of racemic intermediates or the use of chiral catalysts to establish the desired stereocenters.[4][7]

This compound Derivatives as Organocatalysts

Beyond its role as a structural component, derivatives of this compound have shown significant promise as organocatalysts in asymmetric synthesis.[5] The chiral pyrrolidine scaffold can be readily modified to create catalysts for a variety of transformations, including aldol reactions and Michael additions.[5] The steric and electronic properties of the catalyst can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms.

Catalytic Cycle of a Proline-based Organocatalyst

Sources

- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. research.unl.pt [research.unl.pt]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Synthesis of Tofacitinib [cjph.com.cn]

Role of the pyrrolidine scaffold in medicinal chemistry and drug discovery

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products and numerous FDA-approved drugs underscores its profound significance.[2] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, optimize pharmacokinetic profiles, and navigate the complexities of three-dimensional chemical space.[1] This in-depth technical guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental properties, its pivotal role in marketed therapeutics, its diverse biological activities, key synthetic strategies for its construction and derivatization, and its impact on critical signaling pathways. Through a synthesis of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the enduring and evolving role of the pyrrolidine scaffold in the quest for novel therapeutics.

The Pyrrolidine Advantage: Core Physicochemical and Structural Attributes

The remarkable success of the pyrrolidine scaffold in drug design is not a matter of chance; it is a direct consequence of a unique combination of inherent properties that render it highly attractive for productive interactions with biological targets.[1]

1.1. Three-Dimensionality and sp³ Hybridization: Navigating Chemical Space

Unlike flat, aromatic ring systems, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a complex and globular three-dimensional architecture.[1][3] This increased three-dimensionality, a quality often associated with successful clinical candidates, allows for a more comprehensive exploration of the pharmacophore space.[3][4] The non-planar nature of the ring, a phenomenon referred to as "pseudorotation," further enhances its ability to adopt a multitude of conformations, enabling a more precise and energetically favorable fit within the binding pockets of target proteins.[3][4]

1.2. The Nitrogen Atom: A Hub of Physicochemical Modulation

The nitrogen atom within the pyrrolidine ring is a key determinant of its physicochemical properties and its role in molecular interactions. As a secondary amine, it confers basicity to the scaffold, which can be crucial for forming salt bridges with acidic residues in a protein's active site.[3][5] The nucleophilicity of the pyrrolidine nitrogen also presents a prime position for substitution, a feature that has been extensively exploited in drug design, with a staggering 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[3]

1.3. Stereochemistry: The Key to Enantioselective Recognition

The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, giving rise to a multiplicity of stereoisomers.[3][6] This stereochemical richness is a critical asset in drug discovery, as different stereoisomers can exhibit vastly different biological profiles due to their differential binding to enantioselective protein targets.[3][6] The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized building block for the synthesis of chiral pyrrolidine-containing compounds.[2][3]

1.4. Conformational Control: The Art of Ring Puckering

The pyrrolidine ring is not a rigid structure; it exists in a dynamic equilibrium between various "puckered" conformations, most commonly the Cγ-exo and Cγ-endo envelope conformers.[3][7] The preferred conformation can be judiciously controlled through the introduction of substituents on the ring.[3][7][8] This ability to "lock" the ring into a specific conformation is a powerful tool for medicinal chemists, as it allows for the optimization of the spatial orientation of substituents to maximize interactions with the target protein.[3][8] For instance, the electronegativity of a substituent at the 4-position can significantly influence the ring's pucker.[7]

A comparative analysis of the physicochemical properties of pyrrolidine and its six-membered counterpart, piperidine, highlights the subtle yet significant differences that can be exploited in drug design.

| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[9][10] |

| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is inherently more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.[11] |

| Conformational Flexibility | Adopts more flexible envelope and twist conformations. | Prefers a more rigid chair conformation. | The greater flexibility of the pyrrolidine ring may be advantageous when conformational adaptability is required for target engagement. The rigidity of the piperidine ring can be beneficial for achieving high binding affinity through conformational restriction.[12] |

Synthetic Strategies: Building the Pyrrolidine Core

The construction of the pyrrolidine scaffold is a well-trodden path in organic synthesis, with a variety of robust and versatile methods available to the medicinal chemist. These strategies can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of pre-existing pyrrolidine rings.[3]

2.1. Ring Construction from Acyclic Precursors: The Power of Cycloaddition

One of the most classical and widely employed methods for the synthesis of five-membered heterocycles is the 1,3-dipolar cycloaddition reaction.[3][13] For the construction of pyrrolidines, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) has been extensively studied.[3][14] This reaction is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of regio- and stereocontrol.[3][15]

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Objective: To synthesize a substituted pyrrolidine via a 1,3-dipolar cycloaddition reaction between an in situ generated azomethine ylide and an alkene.

Materials:

-

Isatin derivative (or other suitable aldehyde/ketone)

-

α-amino acid (e.g., sarcosine, proline)

-

Alkene (dipolarophile)

-

Solvent (e.g., toluene, methanol, water)

-

Heat source (if required)

Procedure:

-

Generation of the Azomethine Ylide: In a round-bottom flask, dissolve the isatin derivative and the α-amino acid in the chosen solvent.

-

Heat the mixture to reflux (temperature will depend on the solvent) to promote the decarboxylative condensation, which generates the azomethine ylide in situ.

-

Cycloaddition: To the reaction mixture containing the azomethine ylide, add the alkene dipolarophile.

-

Continue to heat the reaction mixture at reflux for the specified time (typically several hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired pyrrolidine derivative.

2.2. Functionalization of Pre-formed Pyrrolidine Rings: The Proline Approach

The chiral pool provides a rich source of enantiomerically pure starting materials for the synthesis of complex molecules. The amino acid L-proline is a readily available and versatile starting material for the synthesis of a wide range of chiral pyrrolidine derivatives.[16][17] The carboxylic acid and the secondary amine functionalities of proline offer convenient handles for further chemical modifications.

Experimental Protocol: Synthesis of a Chiral Pyrrolidine from L-Proline

Objective: To synthesize a chiral N-substituted pyrrolidine-2-carboxamide from L-proline.

Materials:

-

L-proline

-

Protecting group for the amine (e.g., Boc anhydride)

-

Amine for amide coupling

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotecting agent (e.g., TFA for Boc group)

Procedure:

-

N-Protection: Dissolve L-proline in a suitable solvent and add a base followed by the protecting group reagent (e.g., Boc anhydride). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Amide Coupling: To a solution of the N-protected proline, add the desired amine, the coupling agent, and a base. Stir at room temperature until the amide bond formation is complete.

-

Work-up and Purification: Perform an aqueous work-up to remove water-soluble reagents. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the N-protected pyrrolidine-2-carboxamide by column chromatography.

-

N-Deprotection: Dissolve the purified product in a suitable solvent and add the deprotecting agent (e.g., TFA in DCM for a Boc group). Stir until the deprotection is complete.

-

Final Work-up: Neutralize the reaction mixture with a base and perform an aqueous work-up. Extract the final product, dry the organic layer, and concentrate to obtain the chiral pyrrolidine-2-carboxamide.

The Biological Orchestra: Diverse Activities of the Pyrrolidine Scaffold

The pyrrolidine scaffold is a recurring motif in a vast number of biologically active compounds, demonstrating its remarkable ability to interact with a wide range of biological targets.[13][18] This versatility has led to the development of pyrrolidine-containing drugs for a multitude of therapeutic areas.

3.1. Anticancer Activity: A Multi-pronged Attack

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation.[17][19] These mechanisms include the inhibition of key enzymes involved in cell signaling, the disruption of DNA replication, and the induction of apoptosis.

| Compound Class | Specific Derivative | Cancer Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |

| Thiophen-containing Pyrrolidines | 37e,f | MCF-7 | 17-28 µM | Doxorubicin | Not specified |

| HeLa | 19-30 µM | ||||

| Tetrazolopyrrolidine-1,2,3-triazoles | 7a | HeLa | 0.32 ± 1.00 µM | Not specified | Not specified |

| 7i | HeLa | 1.80 ± 0.22 µM | |||

| Pyrrolidine-2,5-diones | 5i | MCF-7 | 1.496 µM | Not specified | Not specified |

| 5l | MCF-7 | 1.831 µM |

3.2. Antibacterial and Antiviral Frontiers

The pyrrolidine scaffold is also a key component in the development of novel anti-infective agents.[20][21] Bacterial infections, particularly those caused by multidrug-resistant strains, represent a major global health threat, and pyrrolidine derivatives have shown promise in overcoming this challenge.[15][20][21] In the antiviral arena, pyrrolidine-containing drugs have been instrumental in the treatment of chronic hepatitis C virus (HCV) infection.[22][23]

| Compound Class | Specific Derivative | Bacterial Strain | Bioactivity (MIC) | Reference Compound | Reference MIC |

| Pyrrolidine-thiazole derivatives | Compound 11 | S. aureus | 30.53 ± 0.42 µg/mL | Gentamicin | 22.17 ± 0.47 µg/mL |

| B. cereus | 21.70 ± 0.36 µg/mL | Gentamicin | 22.65 ± 0.21 µg/mL | ||

| Pyrrolidine-2,5-dione derivatives | Compound 5a | E. faecalis | 0.25 µM | Not specified | Not specified |

| Compound 5g | E. faecalis | 0.25 µM |

3.3. Central Nervous System (CNS) Modulation

The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of drugs for CNS disorders. The physicochemical properties of the pyrrolidine scaffold make it a suitable framework for the design of CNS-active agents.[3] Pyrrolidine-containing compounds have been developed as anticonvulsants, antidepressants, and for the treatment of neurodegenerative diseases.[24][25]

From Bench to Bedside: Pyrrolidine-Containing Drugs in the Clinic

The true testament to the value of the pyrrolidine scaffold lies in the number of approved drugs that incorporate this versatile heterocycle. A diverse array of pyrrolidine-containing molecules have successfully navigated the rigorous drug development process and are now used to treat a wide range of human diseases.

| Drug Name (Trade Name) | Therapeutic Area | Mechanism of Action |

| Captopril (Capoten) | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[12][26] |

| Sunitinib (Sutent) | Anticancer | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, KIT, etc.)[18][27] |

| Telaprevir (Incivek) | Antiviral (HCV) | HCV NS3/4A Protease Inhibitor[20][22] |

| Levetiracetam (Keppra) | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A)[24] |

| Vildagliptin (Galvus) | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |

| Daridorexant (Quviviq) | Insomnia | Dual Orexin Receptor Antagonist[28] |

| Pacritinib (Vonjo) | Myelofibrosis | Janus Kinase (JAK) 2 Inhibitor[28] |

| Futibatinib (Lytgobi) | Cholangiocarcinoma | Fibroblast Growth Factor Receptor (FGFR) 4 Inhibitor[28] |

Unraveling the Mechanism: Pyrrolidine Drugs and Signaling Pathways

A deep understanding of how a drug interacts with its target and modulates downstream signaling pathways is paramount for rational drug design and optimization. The pyrrolidine scaffold has been successfully incorporated into drugs that target key nodes in various signaling cascades.

5.1. Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril, a cornerstone in the treatment of hypertension, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[12][26] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[12] By blocking this conversion, captopril leads to vasodilation and a reduction in blood pressure.[12][16]

Captopril inhibits ACE, blocking the RAAS pathway.

5.2. Sunitinib: A Multi-Targeted Attack on Cancer Signaling

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[18] It exerts its anticancer effects by simultaneously inhibiting multiple RTKs that are crucial for tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[4] This broad-spectrum inhibition disrupts several downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[3]

Sunitinib inhibits multiple RTKs, blocking key cancer signaling pathways.

5.3. Telaprevir and the Hepatitis C Virus (HCV) Protease

Telaprevir is a direct-acting antiviral agent that was used in the treatment of chronic HCV infection.[20][22] Its mechanism of action involves the inhibition of the HCV NS3/4A serine protease, an enzyme that is essential for the cleavage of the viral polyprotein into functional viral proteins.[19][22] By blocking this crucial step in the viral life cycle, telaprevir effectively halts viral replication.[20][29]

Telaprevir inhibits the HCV NS3/4A protease, preventing viral replication.

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for innovation in drug discovery. Its inherent three-dimensionality, coupled with the ability to fine-tune its physicochemical and stereochemical properties, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse pyrrolidine derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of pyrrolidine-based compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37.

- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.

-

Synapse, P. (2024). What is the mechanism of Sunitinib Malate?. Patsnap Synapse. [Link]

- Abrams, T. J., Lee, L. B., Murray, L. J., Pryer, N. K., & Cherrington, J. M. (2003). SU11248 inhibits kit and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer. Molecular cancer therapeutics, 2(5), 471-478.

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical patent analyst, 11(6), 251-263. [Link]

-

Aparicio-Gallego, G., Blanco, M. Á., & Rayego-Mateos, S. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Clinical and translational oncology, 13(12), 863-872. [Link]

- Al-Omary, F. A., Al-Ghamdi, S. A., & Abdel-Aziz, A. A. M. (2020).

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

- de Lemos, M. L., & Hamata, L. (2012). Captopril. In Encyclopedia of Cancer (pp. 649-651). Springer, Berlin, Heidelberg.

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]

-

Synapse, P. (2024). What is the mechanism of Captopril?. Patsnap Synapse. [Link]

-

The Science Behind Captopril: Mechanism, Synthesis, and Quality Control. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Goti, G., & Cardona, F. (2020). Green Protocols in Heterocycle Syntheses via 1, 3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 589. [Link]

-

Wikipedia. (2024). Captopril. In Wikipedia. [Link]

-

Pediatric Oncall. (n.d.). Telaprevir. Drug Index. [Link]

-

Raimondi, M. V., Li Petri, G., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- Gandham, S. K., Vanga, M. R., Akella, V., & Devarakonda, R. K. (2019). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. RSC advances, 9(58), 33793-33804.

-

Der Pharma Chemica. (n.d.). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Tarasova, E. A., & Nenajdenko, V. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]

-

Drag, M., & Salvesen, G. S. (2010). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 132(1), 51-58. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

-

PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

ResearchGate. (n.d.). Telaprevir mechanism of action. ResearchGate. [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7586-7591. [Link]

-

ResearchGate. (n.d.). FDA approved anticonvulsant drugs. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Poyraz, M., Gökçe, B., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Li, W., & Silverman, R. B. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS medicinal chemistry letters, 3(10), 835-839. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

-

Pediaa.Com. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.Com. [Link]

-

Knowles, R. R., & Lectka, T. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature protocols, 6(4), 432-437. [Link]

-

PubMed. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis of a New Chiral Pyrrolidine. Semantic Scholar. [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Eduncle. [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37. [Link]

-

ResearchGate. (n.d.). The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3. ResearchGate. [Link]

-

Kumar, A., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785-4811. [Link]

-

Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?. Chemistry Stack Exchange. [Link]

Sources

- 1. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. differencebetween.com [differencebetween.com]

- 12. What is the mechanism of Captopril? [synapse.patsnap.com]

- 13. iris.unito.it [iris.unito.it]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 21. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 26. Captopril - Wikipedia [en.wikipedia.org]

- 27. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 28. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Solubility of (3R)-3-Pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3R)-3-Pyrrolidinemethanol, a chiral pyrrolidine derivative, is a versatile building block of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of biologically active molecules, leveraging the stereochemistry of the pyrrolidine ring to achieve specific interactions with biological targets. A comprehensive understanding of its fundamental physical and chemical properties, particularly its solubility in various solvent systems, is paramount for its effective application in synthesis, purification, formulation, and biological screening.